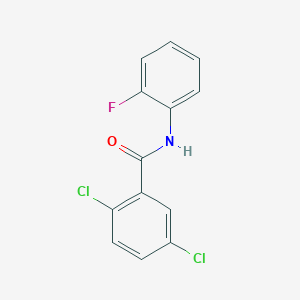

2,5-dichloro-N-(2-fluorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dichloro-N-(2-fluorophenyl)benzamide is a halogenated aromatic amide with a benzamide core substituted by chlorine atoms at the 2- and 5-positions of the benzene ring and a 2-fluorophenyl group attached to the nitrogen atom. Its physicochemical properties, such as molecular weight (theoretical ~284.1 g/mol) and solubility, are influenced by the electron-withdrawing chlorine and fluorine substituents, which enhance stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-fluorophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products:

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally related to 2,5-dichloro-N-(2-fluorophenyl)benzamide. For instance, aryl sulfonamides have demonstrated potent antiviral activity against various influenza strains, including H1N1 and H5N1. These compounds interfere with viral entry and replication in human bronchial epithelial cells, suggesting a similar potential for this compound in antiviral applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research on related benzamide derivatives indicates that they exhibit significant antibacterial and antifungal activities. For example, a series of substituted benzamides showed efficacy against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungal strains like Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance antimicrobial potency .

Anticancer Potential

Another promising application of this compound lies in cancer treatment. Novel benzamide analogues have been synthesized and evaluated for their anticancer activities. Some compounds exhibited low micromolar inhibitory concentrations against various cancer cell lines, indicating that this class of compounds could serve as potential chemotherapeutic agents . The development of multi-potent agents is crucial in addressing the challenges posed by drug-resistant cancer strains.

Structure-Activity Relationships

The efficacy of this compound can be attributed to its structural characteristics. The presence of halogen substituents (such as chlorine and fluorine) plays a vital role in enhancing biological activity by influencing lipophilicity and molecular interactions with biological targets. Detailed SAR studies are essential for optimizing the compound's pharmacological profile .

Case Studies and Research Findings

Several case studies illustrate the compound's potential applications:

- Antiviral Efficacy : A study demonstrated that similar compounds inhibited viral mRNA levels in infected cells, leading to decreased expression of viral proteins. This suggests that modifications to the benzamide structure can enhance antiviral properties .

- Antimicrobial Screening : In vitro tests showed that certain benzamide derivatives had comparable or superior activity to established antibiotics like isoniazid and fluconazole against mycobacterial and fungal strains .

- Cancer Cell Line Testing : Compounds derived from benzamides were tested against various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation for therapeutic applications .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) Propyzamide (Pronamide)

- Structure : 3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide

- Molecular Formula: C₁₂H₁₁Cl₂NO

- Molecular Weight : 256.13 g/mol

- Key Differences : Chlorine substituents at 3,5-positions (vs. 2,5-) and a dimethylpropynyl group (vs. 2-fluorophenyl).

- Applications : Widely used as a selective herbicide (e.g., Kerb®) targeting grass weeds. The 3,5-dichloro configuration enhances soil persistence and herbicidal activity .

- Research Findings: Propyzamide’s crystal structure (monoclinic, P21/c) and high stability under environmental conditions make it effective for pre-emergent weed control .

(b) 2,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide

- Structure : Chlorine at 2,5-positions with a dimethylpropynyl substituent.

- Applications : Identified as a commercial herbicide discharged in industrial effluent (500 ppb concentration). The 2,5-dichloro configuration may alter bioavailability compared to Propyzamide’s 3,5-substitution .

(c) 2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide

- Structure : Chlorine at 2,5-positions with a triazole ring substituent.

- Molecular Formula : C₉H₅Cl₂N₃O

- Molecular Weight : 262.07 g/mol

(d) 5-Chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-phenylbenzamide

- Structure : Additional hydroxyl and phenyl groups increase steric bulk.

- Applications: Limited data, but hydroxyl groups may improve solubility for medicinal applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dichloro-N-(2-fluorophenyl)benzamide, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via nucleophilic acyl substitution, typically involving 2,5-dichlorobenzoyl chloride and 2-fluoroaniline in a polar aprotic solvent like N,N′-dimethylformamide (DMF). Reaction optimization includes controlling temperature (e.g., 60°C for 12–24 hours) and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via 1H/13C NMR and IR spectroscopy ensures structural fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : 1H NMR (to confirm aromatic proton environments and amide bond formation) and IR (to identify C=O stretching at ~1650–1680 cm−1 and N–H bending near 3300 cm−1).

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing motifs. For example, related dichlorobenzamides crystallize in monoclinic (space group Pn) or triclinic (space group Pī) systems, with cell parameters such as a=9.581(3) Å and β=92.584(4)∘ . Use SHELX-97 for structure refinement and Mercury CSD 2.0 for visualization and packing analysis .

Q. How can researchers validate the purity and stability of this compound during storage?

Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity. Stability studies under varying temperatures (e.g., 4°C vs. ambient) and humidity levels should be conducted, with periodic NMR or mass spectrometry to detect degradation products. Store the compound in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between related benzamide derivatives be resolved?

Discrepancies in unit cell parameters or space groups may arise from polymorphism or solvent inclusion. To resolve these:

- Perform multiple crystallization trials using different solvents (e.g., ethanol vs. acetonitrile).

- Compare experimental data with Cambridge Structural Database (CSD) entries via Mercury’s "Packing Similarity" tool to identify structural motifs .

- Refine structures using SHELXL with high-resolution data (R-factor < 5%) and validate with Rfree cross-checks .

Q. What computational strategies are recommended for predicting the biological activity of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal tubulin for fungicidal activity, as seen in structurally similar zoxamide ).

- Pharmacophore mapping : Identify key substituents (e.g., chloro groups for hydrophobic interactions) using tools like PharmaGist.

- ADMET prediction : Employ SwissADME or pkCSM to estimate absorption, toxicity, and metabolic stability .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets?

- Enzyme inhibition assays : Use fluorometric or colorimetric methods (e.g., NADH-coupled assays) to measure IC50 values against target enzymes.

- Cellular uptake studies : Radiolabel the compound (e.g., with 18F for PET imaging analogs ) or use LC-MS/MS for quantification in cell lysates.

- In vivo models : Test efficacy in plant/fungal infection models, referencing protocols for related agrochemicals like pronamide .

Q. What strategies are effective for modifying substituents to enhance selectivity or reduce toxicity?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 2-fluorophenyl with 3,4-dichlorophenyl or introducing hydroxy groups ).

- Metabolic profiling : Use liver microsomes or hepatocyte cultures to identify metabolic hotspots (e.g., amide hydrolysis) and guide derivatization .

- Crystallographic-guided design : Optimize steric and electronic effects using SCXRD data to maintain bioactive conformations .

Q. Data Contradiction Analysis

Q. How should conflicting biological activity data between structurally similar benzamides be addressed?

- Replicate assays : Ensure consistency in experimental conditions (e.g., pH, cell lines).

- Cross-validate targets : Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays).

- Analyze substituent effects : For example, 2-fluoro vs. 3-chloro substituents may alter electron-withdrawing properties and target binding .

Q. Methodological Tools and Resources

Properties

Molecular Formula |

C13H8Cl2FNO |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

2,5-dichloro-N-(2-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl2FNO/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) |

InChI Key |

GJLSOAULYIEPSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.